4-(Diphenylmethyl)-alpha-phenyl-1-piperazinepropanol propanoate (ester) 4-(Diphenylmethyl)-alpha-phenyl-1-piperazinepropanol propanoate (ester)
Brand Name: Vulcanchem
CAS No.: 149848-09-9
VCID: VC21123680
InChI: InChI=1S/C29H34N2O2/c1-2-28(32)33-27(24-12-6-3-7-13-24)18-19-30-20-22-31(23-21-30)29(25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-17,27,29H,2,18-23H2,1H3
SMILES: CCC(=O)OC(CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C29H34N2O2
Molecular Weight: 442.6 g/mol

4-(Diphenylmethyl)-alpha-phenyl-1-piperazinepropanol propanoate (ester)

CAS No.: 149848-09-9

Cat. No.: VC21123680

Molecular Formula: C29H34N2O2

Molecular Weight: 442.6 g/mol

* For research use only. Not for human or veterinary use.

4-(Diphenylmethyl)-alpha-phenyl-1-piperazinepropanol propanoate (ester) - 149848-09-9

Specification

CAS No. 149848-09-9
Molecular Formula C29H34N2O2
Molecular Weight 442.6 g/mol
IUPAC Name [3-(4-benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate
Standard InChI InChI=1S/C29H34N2O2/c1-2-28(32)33-27(24-12-6-3-7-13-24)18-19-30-20-22-31(23-21-30)29(25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-17,27,29H,2,18-23H2,1H3
Standard InChI Key KYZDOONPMHFTHG-UHFFFAOYSA-N
SMILES CCC(=O)OC(CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES CCC(=O)OC(CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator